6-Bromobenzooxazol-2-carbaldehyd

Übersicht

Beschreibung

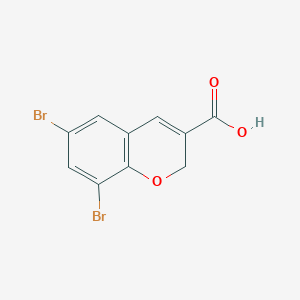

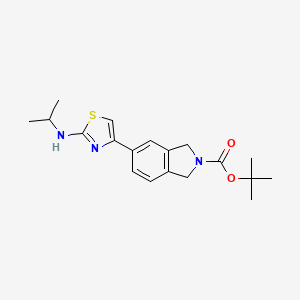

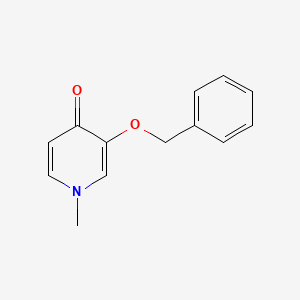

6-Bromo-benzooxazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H4BrNO2 . It has a molecular weight of 226.03 . This compound is used for experimental and research purposes .

Molecular Structure Analysis

The InChI code for 6-Bromo-benzooxazole-2-carbaldehyde is 1S/C8H4BrNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H . This code provides a specific representation of the molecule’s structure.Wirkmechanismus

6-Bromo-benzooxazole-2-carbaldehyde is a brominated heterocyclic aldehyde that can interact with biological molecules and pathways in a variety of ways. It can act as an inhibitor of enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, 6-Bromo-benzooxazole-2-carbaldehyde can act as a ligand for receptors, which can lead to the activation of certain pathways. It can also act as a modulator of gene expression, which can lead to the regulation of certain pathways. Finally, 6-Bromo-benzooxazole-2-carbaldehyde can act as a substrate for certain enzymes, which can lead to the activation of certain pathways.

Biochemical and Physiological Effects

6-Bromo-benzooxazole-2-carbaldehyde has been studied for its potential to interact with a variety of biological molecules and pathways. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, 6-Bromo-benzooxazole-2-carbaldehyde has been shown to act as a ligand for certain receptors, which can lead to the activation of certain pathways. It has also been shown to modulate gene expression, which can lead to the regulation of certain pathways. Finally, 6-Bromo-benzooxazole-2-carbaldehyde has been shown to act as a substrate for certain enzymes, which can lead to the activation of certain pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 6-Bromo-benzooxazole-2-carbaldehyde in lab experiments is its versatility. It can be used in a variety of experiments, and it has been studied extensively for its potential to interact with a variety of biological molecules and pathways. Additionally, 6-Bromo-benzooxazole-2-carbaldehyde is relatively easy to synthesize, making it a convenient and cost-effective option for lab experiments.

However, there are some limitations to using 6-Bromo-benzooxazole-2-carbaldehyde in lab experiments. For example, it is a relatively unstable molecule, which can lead to the degradation of the compound over time. Additionally, 6-Bromo-benzooxazole-2-carbaldehyde can be toxic to certain organisms, so it should be handled with caution. Finally, 6-Bromo-benzooxazole-2-carbaldehyde can be difficult to purify, which can lead to contamination of the compound.

Zukünftige Richtungen

The future of 6-Bromo-benzooxazole-2-carbaldehyde research is very promising. There are a number of potential applications that could be explored, including the development of new drugs and therapies, the exploration of the mechanisms of action of various drugs, and the study of the effects of various compounds on the immune system. Additionally, 6-Bromo-benzooxazole-2-carbaldehyde could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, which could be used to study the structure and function of biological molecules. Finally, 6-Bromo-benzooxazole-2-carbaldehyde could be used in the development of new materials, such as catalysts and polymers, which could be used in a variety of applications.

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

Benzoxazolderivate wurden als potente Antikrebsmittel identifiziert, da sie in der Lage sind, eine Vielzahl von Stoffwechselwegen und zellulären Prozessen in der Krebserkrankung anzugreifen. Sie sind häufig vorkommende Gerüste in Antikrebsverbindungen .

Pflanzenschutzmittel

Benzoxazole wurden bei der Entdeckung neuer Pflanzenschutzmittel eingesetzt und zeigten antibakterielle, fungizide, antivirale, herbizide und insektizide Aktivitäten. Die Struktur-Wirkungs-Beziehung und der Wirkmechanismus dieser aktiven Verbindungen wurden untersucht .

Materialwissenschaften

Benzoxazolverbindungen wurden in der Materialwissenschaft eingesetzt, insbesondere bei der Entwicklung von metallorganischen Gerüsten (MOFs). Diese MOFs weisen einzigartige Eigenschaften auf, wie z. B. reversible Strukturübergänge als Reaktion auf Gastadsorption, die für verschiedene Anwendungen von Vorteil sind .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromo-1,3-benzoxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXWVVLNNYYVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696262 | |

| Record name | 6-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944898-79-7 | |

| Record name | 6-Bromo-2-benzoxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-2,3,5,6,13,13a-hexahydro-1H-benzo[4,5]imidazo[1,2-d]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1503919.png)

![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)